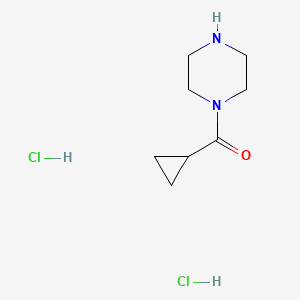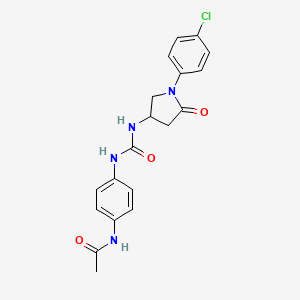
N-(4-(3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)acetamide, commonly known as CPA-1, is a chemical compound that has gained attention due to its potential therapeutic applications. It is a small molecule inhibitor of the enzyme carboxypeptidase A, which plays a crucial role in the regulation of various physiological processes. CPA-1 has been studied extensively in recent years, and its synthesis, mechanism of action, and physiological effects have been thoroughly investigated. In
作用机制
CPA-1 works by inhibiting the activity of carboxypeptidase A, an enzyme that is involved in the regulation of various physiological processes. Carboxypeptidase A is responsible for the cleavage of carboxy-terminal amino acids from peptides and proteins, and its inhibition can lead to a decrease in the production of inflammatory mediators and growth factors. By inhibiting carboxypeptidase A, CPA-1 has the potential to modulate various physiological processes, making it a promising therapeutic agent.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CPA-1 have been studied extensively in vitro and in vivo. In vitro studies have shown that CPA-1 can inhibit the activity of carboxypeptidase A in a dose-dependent manner, with a higher concentration of CPA-1 leading to a greater inhibition of enzyme activity. In vivo studies have shown that CPA-1 can reduce inflammation in animal models of inflammatory disease, and can also inhibit the growth of cancer cells in animal models of cancer.
实验室实验的优点和局限性
One of the main advantages of using CPA-1 in lab experiments is its specificity for carboxypeptidase A. This allows researchers to selectively modulate the activity of this enzyme, without affecting other physiological processes. Additionally, CPA-1 has been shown to have low toxicity and good pharmacokinetic properties, making it a viable option for in vivo studies. However, one limitation of using CPA-1 is the potential for off-target effects, as carboxypeptidase A is involved in the regulation of various physiological processes. Additionally, the cost of CPA-1 synthesis may be a limiting factor for some research groups.
未来方向
There are several potential future directions for research on CPA-1. One area of interest is the development of more potent and selective inhibitors of carboxypeptidase A, which could lead to more effective therapeutic agents. Additionally, further studies are needed to investigate the potential use of CPA-1 as a diagnostic tool for cancer. Finally, the role of carboxypeptidase A in other physiological processes, such as wound healing and angiogenesis, warrants further investigation, as this could lead to the development of new therapeutic targets.
合成方法
The synthesis of CPA-1 involves a series of chemical reactions, starting with the reaction of 4-chlorophenyl isocyanate with 3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)urea. The resulting intermediate is then reacted with 4-aminophenylacetic acid to produce CPA-1. The synthesis of CPA-1 has been optimized to yield high purity and high yield, making it a viable option for large-scale production.
科学研究应用
CPA-1 has been shown to have potential therapeutic applications in several areas of scientific research. It has been studied for its anti-inflammatory properties, as carboxypeptidase A plays a role in the regulation of inflammation. CPA-1 has also been investigated as a potential treatment for cancer, as carboxypeptidase A is overexpressed in many types of cancer cells. Additionally, CPA-1 has been studied for its potential use as a diagnostic tool for cancer, as carboxypeptidase A levels are elevated in many types of cancer.
属性
IUPAC Name |
N-[4-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbamoylamino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O3/c1-12(25)21-14-4-6-15(7-5-14)22-19(27)23-16-10-18(26)24(11-16)17-8-2-13(20)3-9-17/h2-9,16H,10-11H2,1H3,(H,21,25)(H2,22,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISEGAVWSSKDIRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

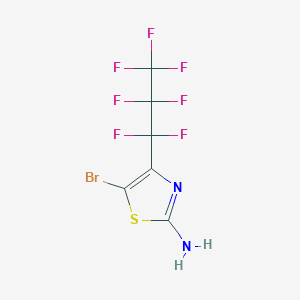
![8-methoxy-3-[(2E)-3-(3-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2900532.png)
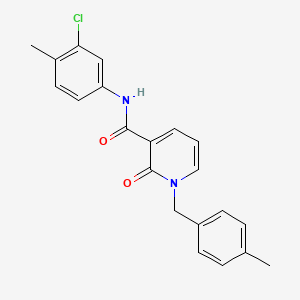

![(2E)-3-(dimethylamino)-1-[2-(3-fluorophenyl)-4-methyl-1,3-oxazol-5-yl]prop-2-en-1-one](/img/structure/B2900537.png)
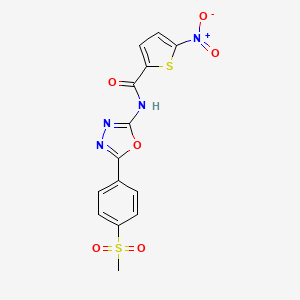
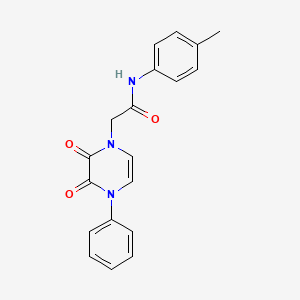
![Ethyl 2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate](/img/structure/B2900542.png)
![N-(3,5-dimethoxyphenyl)-2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2900543.png)
![2-(Bromomethyl)-8-oxabicyclo[5.1.0]octane](/img/structure/B2900544.png)
![1-([2,3'-Bipyridin]-3-ylmethyl)-3-phenethylurea](/img/structure/B2900545.png)
![1-methyl-3-(2-methylallyl)-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2900548.png)
